
1,1'-(Ethene-1,2-diyl)bis(2-methyl-3-phenyl-2H-isoindole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Ethene-1,2-diyl)bis(2-methyl-3-phenyl-2H-isoindole) is a chemical compound known for its unique structure and properties It consists of two isoindole units connected by an ethene bridge, with methyl and phenyl substituents enhancing its stability and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethene-1,2-diyl)bis(2-methyl-3-phenyl-2H-isoindole) typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-3-phenyl-2H-isoindole with ethene derivatives in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Ethene-1,2-diyl)bis(2-methyl-3-phenyl-2H-isoindole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1,1’-(Ethene-1,2-diyl)bis(2-methyl-3-phenyl-2H-isoindole) has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex molecular architectures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1’-(Ethene-1,2-diyl)bis(2-methyl-3-phenyl-2H-isoindole) involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(Ethane-1,2-diyl)bis(2-methyl-3-phenyl-2H-isoindole): Similar structure but with an ethane bridge instead of ethene.
1,1’-(Propene-1,2-diyl)bis(2-methyl-3-phenyl-2H-isoindole): Contains a propene bridge, leading to different reactivity and properties.
Uniqueness
1,1’-(Ethene-1,2-diyl)bis(2-methyl-3-phenyl-2H-isoindole) is unique due to its ethene bridge, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
53860-69-8 |
|---|---|
Molekularformel |
C32H26N2 |
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
2-methyl-1-[2-(2-methyl-3-phenylisoindol-1-yl)ethenyl]-3-phenylisoindole |
InChI |
InChI=1S/C32H26N2/c1-33-29(25-17-9-11-19-27(25)31(33)23-13-5-3-6-14-23)21-22-30-26-18-10-12-20-28(26)32(34(30)2)24-15-7-4-8-16-24/h3-22H,1-2H3 |
InChI-Schlüssel |
BASRVSISXVYOIX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C2C=CC=CC2=C1C3=CC=CC=C3)C=CC4=C5C=CC=CC5=C(N4C)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


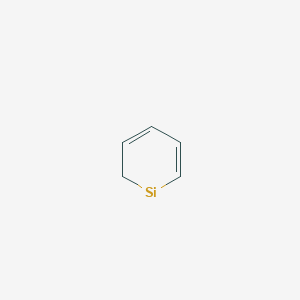
![N-[3-(Methylsulfanyl)propyl]acetamide](/img/structure/B14646391.png)
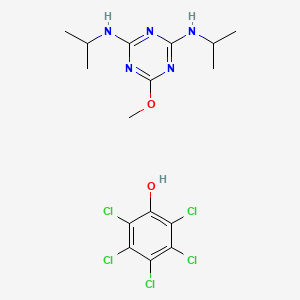
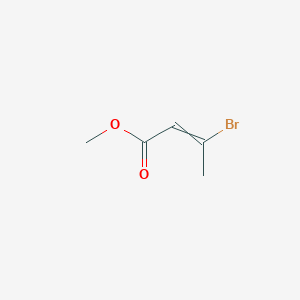


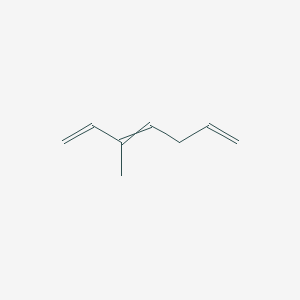
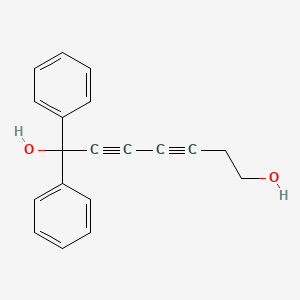
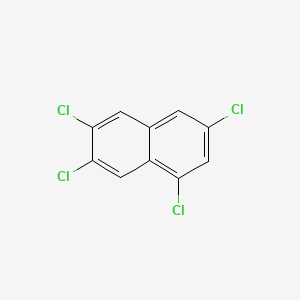
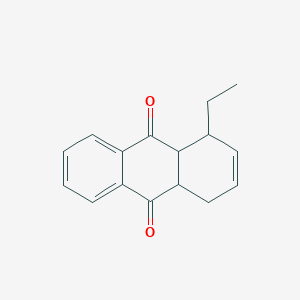

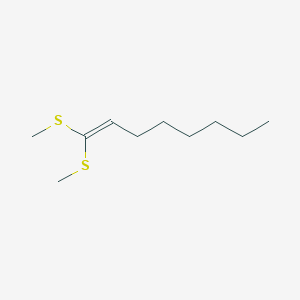
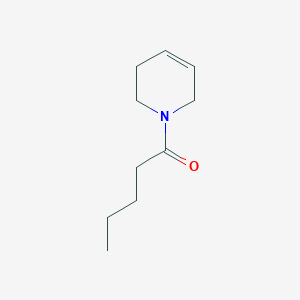
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14646455.png)
